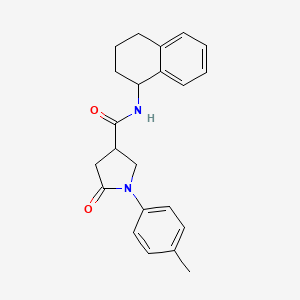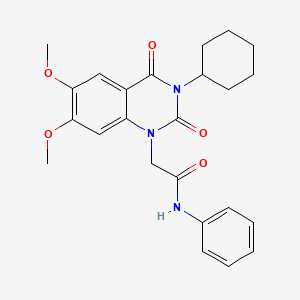![molecular formula C25H25N5O4 B11185220 N-(4-{8-[2-(morpholin-4-yl)ethyl]-1,9-dioxo-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl}phenyl)acetamide](/img/structure/B11185220.png)
N-(4-{8-[2-(morpholin-4-yl)ethyl]-1,9-dioxo-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{8-[2-(MORPHOLIN-4-YL)ETHYL]-1,9-DIOXO-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDIN-2-YL}PHENYL)ACETAMIDE is a complex organic compound that features a morpholine ring, a pyrido[4,3-b]naphthyridine core, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{8-[2-(MORPHOLIN-4-YL)ETHYL]-1,9-DIOXO-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDIN-2-YL}PHENYL)ACETAMIDE typically involves multi-step organic synthesisCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
N-(4-{8-[2-(MORPHOLIN-4-YL)ETHYL]-1,9-DIOXO-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDIN-2-YL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Various substitution reactions can occur, particularly at the morpholine ring and the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
N-(4-{8-[2-(MORPHOLIN-4-YL)ETHYL]-1,9-DIOXO-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDIN-2-YL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{8-[2-(MORPHOLIN-4-YL)ETHYL]-1,9-DIOXO-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDIN-2-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity .
Comparison with Similar Compounds
Similar Compounds
Linsidomine: A morpholine derivative with similar pharmacological properties.
Indole Derivatives: Compounds with a similar core structure that exhibit diverse biological activities.
Uniqueness
N-(4-{8-[2-(MORPHOLIN-4-YL)ETHYL]-1,9-DIOXO-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDIN-2-YL}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H25N5O4 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[4-[8-(2-morpholin-4-ylethyl)-1,9-dioxopyrido[4,3-b][1,6]naphthyridin-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C25H25N5O4/c1-17(31)26-18-2-4-19(5-3-18)30-9-7-23-21(25(30)33)16-20-22(27-23)6-8-29(24(20)32)11-10-28-12-14-34-15-13-28/h2-9,16H,10-15H2,1H3,(H,26,31) |
InChI Key |
WXUIFGLWGLJIRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCN5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(1,3-benzodioxol-5-yl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11185145.png)
![7-(4-bromophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11185149.png)
![7-[4-(benzyloxy)phenyl]-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B11185151.png)
![Ethyl 4-amino-3-[(2-ethoxyphenyl)carbamoyl]pyrazolo[5,1-c][1,2,4]triazine-8-carboxylate](/img/structure/B11185160.png)


![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11185172.png)
![N-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methoxy-N'-(phenylcarbonyl)benzohydrazide](/img/structure/B11185179.png)
![2-(benzylsulfanyl)-N-(5-chloro-2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11185184.png)
![4,7-dioxo-2-(piperidin-1-yl)-N-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11185197.png)
![Methyl 4-[(4-acetylanilino)carbonyl]-1-(4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B11185200.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B11185205.png)
![7-(4-methoxyphenyl)-2-[(2-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11185212.png)

